molecular formula C7H13NO B15230244 (5-Azaspiro[2.4]heptan-1-yl)methanol

(5-Azaspiro[2.4]heptan-1-yl)methanol

Cat. No.: B15230244
M. Wt: 127.18 g/mol
InChI Key: JLQYDCPPPJLVNV-UHFFFAOYSA-N
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Description

(5-Azaspiro[2.4]heptan-1-yl)methanol is a spirocyclic chemical scaffold of high value in medicinal chemistry and drug discovery research. This compound features a unique spiro[2.4]heptane structure, which incorporates a cyclopropane ring, resulting in a three-dimensional rigidity that can significantly improve the physicochemical and binding properties of potential drug candidates . The primary amine and hydroxymethyl functional groups present on this scaffold offer versatile handles for synthetic elaboration, allowing researchers to efficiently create diverse compound libraries for screening. This reagent is primarily used as a chiral building block in the synthesis of more complex, optically active molecules . Its applications include serving as a key intermediate for the development of novel active compounds, where the spirocyclic framework acts as a core structure to explore new chemical space. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-4-6-3-7(6)1-2-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQYDCPPPJLVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azaspiro[2.4]heptan-1-yl)methanol typically involves the reaction of spirocyclic precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by reduction to yield the desired alcohol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The alcohol group participates in nucleophilic substitution under standard conditions. Key reactions include:

Table 1: Substitution Reactions

Reagents/ConditionsProduct FormedYieldSource
Thionyl chloride (SOCl₂)(5-Azaspiro[2.4]heptan-1-yl)methyl chloride85%
Phosphorus tribromide (PBr₃)Corresponding bromide derivative78%

These reactions proceed via activation of the hydroxyl group, forming good leaving groups for subsequent nucleophilic attacks.

Esterification and Ether Formation

The primary alcohol reacts with acylating agents and alcohols:

Table 2: Esterification and Ether Synthesis

Reaction PartnerConditionsProductApplication
Acetic anhydridePyridine, 0°C → RTAcetylated derivativeProdrug development
Benzyl bromideNaH, THF, refluxBenzyl etherProtecting group strategy
Mitsunobu reactionDIAD, PPh₃, carboxylic acidChiral ethersAsymmetric synthesis

Ester derivatives are critical for modifying solubility and bioavailability in medicinal chemistry applications.

Oxidation Reactions

Controlled oxidation of the alcohol group yields carbonyl-containing products:

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductSelectivity
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C(5-Azaspiro[2.4]heptan-1-yl)carboxylic acid92%
Swern oxidation (OXALYL chloride/DMSO)-78°C → RTAldehyde derivative88%
TEMPO/NaOClBiphasic CH₂Cl₂/H₂OKetone (if secondary alcohol present)N/A

Oxidation outcomes depend on the steric environment of the spirocyclic system and reaction conditions.

Amine-Facilitated Reactions

The nitrogen in the azaspiro ring enables additional reactivity:

Table 4: Amine-Driven Transformations

Reaction TypeReagentsProductNotes
AlkylationMethyl iodide, K₂CO₃N-Methylated derivativeEnhanced lipophilicity
Salt formationHCl (g) in Et₂OHydrochloride saltImproved crystallinity
Reductive aminationNaBH₃CN, aldehydeSecondary amine derivativesBioactive analogs

The strained spirocyclic framework increases the nitrogen’s nucleophilicity, enabling efficient alkylation at mild temperatures.

Acid-Base Behavior

The compound demonstrates pH-dependent stability:

  • pKa of alcohol group : ~16.5 (typical for primary alcohols)

  • pKa of amine group : ~9.1 (weaker base than aliphatic amines due to ring strain)

Protonation of the amine at acidic pH (≤4) enhances aqueous solubility, while deprotonation above pH 9 facilitates extraction into organic solvents .

Polymerization and Crosslinking

Under radical initiation, the alcohol group participates in:

  • Step-growth polymerization with diisocyanates to form polyurethanes

  • Thiol-ene reactions with multifunctional thiols for hydrogels

Stability Under Stress Conditions

Table 5: Degradation Pathways

ConditionDegradation ProductMechanism
Aqueous acid (pH 2, 60°C)Ring-opened amino alcoholAcid-catalyzed hydrolysis
UV light (254 nm)Oxidative cleavage productsRadical-mediated

Stability studies recommend storage at 2–8°C under nitrogen to prevent decomposition .

This compound’s dual functionality (alcohol + amine) and rigid spiro architecture make it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuromodulators. Reaction selectivity can be tuned by modifying temperature, solvent polarity, and protecting group strategies.

Scientific Research Applications

(5-Azaspiro[2.4]heptan-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Azaspiro[2.4]heptan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives with Varied Substituents

Key examples from diastereoselective synthesis studies include:

Compound ID Substituents Diastereomeric Ratio Yield (%) Key Features Reference
3m 1-Benzoyl, 5-benzyl, 2-(3,4-dimethoxyphenyl), 6,7-dione 98:2 81 High stereoselectivity
3n 1-Benzoyl, 5-benzyl, 2-(2,4-dichlorophenyl), 6,7-dione >99:1 99 Exceptional yield and selectivity
3o 1-Benzoyl, 5-benzyl, 2-(naphthalen-1-yl), 6,7-dione 94:6 94 Bulky naphthyl group
3p Ethyl carboxylate, 5-benzyl, 2-phenyl, 6,7-dione 98:2 86 Ester functionality

Key Observations :

  • Electron-withdrawing groups (e.g., dichlorophenyl in 3n) correlate with higher yields and stereoselectivity .
  • Bulky substituents (e.g., naphthyl in 3o) moderately reduce diastereomeric ratios but retain high yields .

Spirocyclic Analogs with Different Ring Systems

Spiro compounds with varying ring sizes and heteroatoms exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Spiro System Key Features Reference
(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride C₇H₁₄ClNO 5-Azaspiro[2.4] Pharmaceutical intermediate (e.g., ledipasvir salts)
{2-Azaspiro[3.3]heptan-1-yl}methanol C₇H₁₃NO 2-Azaspiro[3.3] Smaller spiro system (6-membered)
{5-Oxaspiro[2.4]heptan-1-yl}methanol C₇H₁₂O₂ 5-Oxaspiro[2.4] Oxygen instead of nitrogen; MW = 128.17 g/mol

Key Observations :

  • Ring Size : 5-Azaspiro[2.4]heptane (7-membered) offers greater conformational flexibility compared to 2-azaspiro[3.3]heptane (6-membered) .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (e.g., 5-oxaspiro analogs) reduces basicity and alters solubility profiles .

Functional Group Modifications

Salt Forms

Salt formation enhances stability and bioavailability:

  • (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS: 2200258-97-3): Molecular weight = 163.64 g/mol; used in enantiomerically pure drug synthesis .
  • tert-Butyl N-(5-azaspiro[2.4]heptan-1-yl)carbamate hydrochloride : A protected intermediate for HCV inhibitors; MW = 248.75 g/mol .
Hydroxyl and Methyl Derivatives
  • 5-Methyl-5-azaspiro[2.4]heptan-7-ol (CAS: 1550999-65-9): Methyl substitution at N5 and hydroxyl at C7; MW = 127.18 g/mol .

Key Observations :

  • The 5-azaspiro[2.4]heptane core in ledipasvir contributes to its solubility in polar solvents, critical for oral bioavailability .
  • Hydrochloride salts of spiro compounds enhance stability and handling in synthetic processes .

Biological Activity

(5-Azaspiro[2.4]heptan-1-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This article delves into its biological activity, focusing on various pharmacological aspects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H13NO
  • Molecular Weight : 127.19 g/mol
  • Structure : The compound features a spirocyclic framework that facilitates interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can lead to inhibition or activation of various biological pathways. Notably, research indicates its potential as a dopamine D3 receptor antagonist, which has implications in treating conditions such as addiction and mood disorders .

Enzyme Inhibition and Receptor Binding

Studies have shown that derivatives of this compound exhibit selective binding affinities at dopamine receptors, particularly D3R and D2R. The selectivity is crucial for minimizing side effects associated with non-specific receptor interactions. For instance, certain derivatives demonstrated a selectivity index exceeding 100-fold against the hERG ion channel, reducing the risk of cardiovascular side effects .

Case Studies

  • Dopamine D3 Receptor Antagonism :
    • A series of 5-Azaspiro[2.4]heptanes were evaluated for their binding affinity and functional activity at D3R and D2R.
    • Compounds showed promising results with pKi values greater than 8, indicating strong binding affinity.
    • Selective antagonists were identified that could attenuate drug-seeking behavior in animal models of addiction .
  • Pharmacokinetic Studies :
    • In vivo studies revealed varying absorption rates and clearance profiles among different derivatives.
    • For example, one compound exhibited a fraction absorbed (Fa%) of 70% with moderate clearance, while another had low bioavailability due to poor absorption characteristics .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has been instrumental in optimizing their pharmacological properties:

Derivative Binding Affinity (pKi) Selectivity (D3R/D2R) Bioavailability (%)
Compound A8.5100-fold49
Compound B8.0300-fold8
Compound C7.550-fold4

This table summarizes the binding affinity and selectivity of selected compounds derived from the core structure of this compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (5-Azaspiro[2.4]heptan-1-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Catalyst selection : Use alkaline conditions (e.g., K₂CO₃) with polar aprotic solvents like DMF to facilitate nucleophilic substitution reactions, as seen in structurally similar spiro compounds .
  • Temperature control : Elevated temperatures (60–80°C) improve reaction efficiency, but prolonged heating may degrade sensitive functional groups .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products, especially given the compound’s potential stereochemical complexity .

Q. How can researchers structurally characterize this compound using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm the spirocyclic scaffold and methanol group. The azaspiro system’s unique chemical shifts (e.g., δ ~3.5–4.5 ppm for methylene protons) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₃NO) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and confirm spirocyclic geometry, though crystallization may require specialized conditions due to conformational flexibility .

Q. What preliminary biological screening models are suitable for assessing this compound’s activity?

  • Methodology :

  • In vitro cytotoxicity : Use MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines with MTT assays. IC₅₀ values <50 µM indicate promising activity .
  • Antioxidant assays : Test in liver homogenate models via DPPH radical scavenging; activity is concentration-dependent (e.g., IC₅₀ ~156 µM) .
  • Neuroprotection : Screen in neuronal cell models under oxidative stress (e.g., H₂O₂-induced damage) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Docking studies : Use PubChem-derived 3D structures (e.g., InChI: ZDECMKJUNXSDQO-UHFFFAOYSA-N) to model interactions with receptors like GABAₐ or serotonin transporters .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with bioactivity data to guide synthesis .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize derivatives .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Replicate experiments : Ensure identical cell lines, assay protocols, and compound purity (e.g., ≥95% by HPLC) .
  • Validate model relevance : Compare results across primary vs. immortalized cells (e.g., neuronal cells vs. MCF-7) to assess tissue-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p <0.05) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility while retaining spirocyclic integrity .
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes from rats/humans) to identify metabolic hotspots (e.g., azetidine ring oxidation) .
  • BBB permeability : Use PAMPA-BBB models to predict CNS penetration; logBB values >0.3 are favorable .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Toxicology screening : Refer to EPA HPV datasets for methanol derivatives to assess acute toxicity (e.g., LD₅₀ in rodents) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Funding & Collaboration

Q. What grant opportunities support research on spirocyclic compounds like this one?

  • Methodology :

  • Target grants from organizations like the Russian Science Foundation (e.g., Grant No. 22-73-10184 for spirocyclic chemistry) .
  • Collaborate with PubChem or EPA DSSTox for data-sharing initiatives to enhance structural/toxicity databases .

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